![molecular formula C14H17ClN2O3 B5304659 N-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5304659.png)
N-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
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Description
Synthesis Analysis
The synthesis of spiro compounds, including those similar to the compound , often involves intricate reactions that can include cyclocondensation methods and Smiles-type rearrangements. For example, Pyridazine-4,5-dicarboxylic anhydride has been utilized as a versatile synthon for preparing tetra-azaspiro decane derivatives through such processes, indicating the potential synthesis pathways for our compound of interest (Chimichi, Nesi, & Neri, 1984).
Molecular Structure Analysis
The molecular structure of spiro compounds like "N-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide" can be elucidated using X-ray crystallography, NMR spectroscopy, and other analytical techniques. These compounds often display unique structural features, such as noncentrosymmetric crystal structures, which are crucial for applications in nonlinear optical materials (Kagawa et al., 1996).
Chemical Reactions and Properties
Spiro compounds exhibit a range of chemical reactions, leveraging their structural complexity. They can undergo cyclocondensation, spirocyclization, and various substitutions, which are essential for modifying their properties for specific applications. Microwave-assisted synthesis methods have been applied to similar compounds for enhancing their reaction efficiency (Göktaş et al., 2012).
Physical Properties Analysis
The physical properties of spiro compounds, including solubility, melting point, and crystal growth behavior, are critical for their application in materials science. For instance, the single crystal growth and characterization of APDA, a related compound, have been thoroughly investigated to understand its suitability for nonlinear optical device applications (Kagawa et al., 1994).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-11-1-3-12(4-2-11)16-13(18)17-7-5-14(6-8-17)19-9-10-20-14/h1-4H,5-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJZJTKKPODDOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide |
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